![molecular formula C16H13NO3 B8693546 methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate](/img/structure/B8693546.png)
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by esterification to introduce the methyl ester group. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives under reflux conditions . These methods are scalable and can be adapted for large-scale production.
化学反应分析
Types of Reactions
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
科学研究应用
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
- 2-(benzo[d]oxazol-2-yl) aniline
- 2-((2,4-dichloroquinolin-8-yl)benzo[d]oxazole)
Uniqueness
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity.
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13NO3/c1-19-15(18)10-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3 |
InChI 键 |
VPYIUNFTBVAXHC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
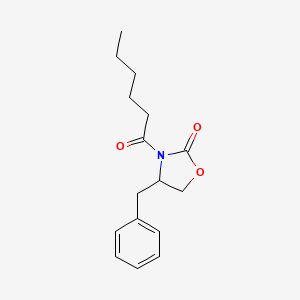
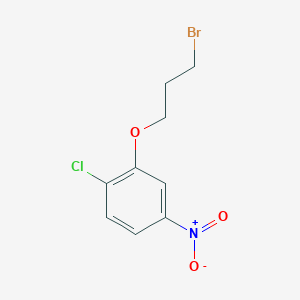
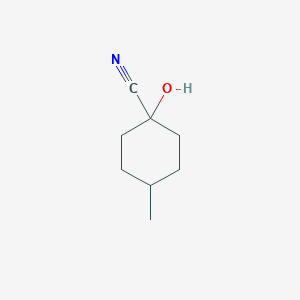
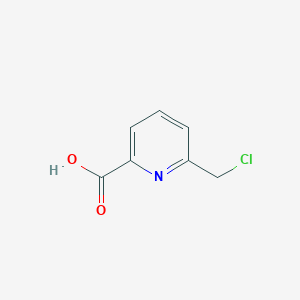
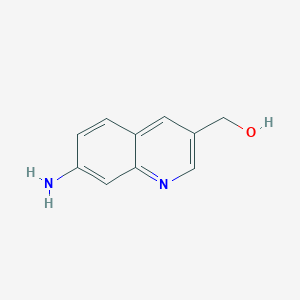
![N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
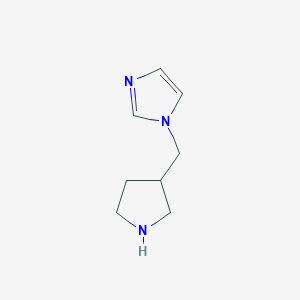
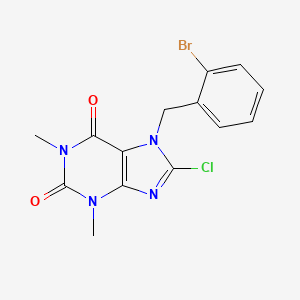
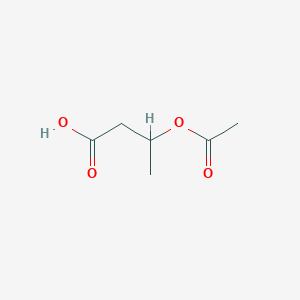
![3-(Pyridin-4-yl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B8693538.png)
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)methyl]-](/img/structure/B8693544.png)
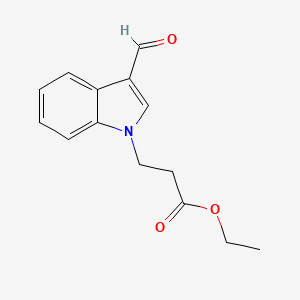
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-3-(trimethylstannyl)-](/img/structure/B8693549.png)
![4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B8693554.png)
